4-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
Similar compounds with piperazin-1-yl and benzothiazole moieties have been reported to act as dopamine and serotonin antagonists . These compounds are often used as antipsychotic drug substances .
Mode of Action
Similar compounds have been found to exhibit antibacterial activity . They interact with their targets, possibly bacterial proteins or enzymes, leading to inhibition of bacterial growth .
Biochemical Pathways
Similar compounds have been found to inhibit the cyclooxygenase-1 (cox-1) enzyme , which plays a crucial role in the inflammatory response.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been found to exhibit antibacterial activity , suggesting that they may lead to the death of bacterial cells or inhibit their growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Chlorine Atom: Chlorination of the benzothiazole core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with the chlorinated benzothiazole.
Incorporation of the Benzodioxine Group: The final step involves the acylation of the piperazine nitrogen with 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
4-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new chemical probes.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their substituents.
Piperazine Derivatives: Compounds such as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine have similar piperazine moieties but different functional groups.
Benzodioxine Derivatives: Compounds like 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid share the benzodioxine ring but differ in their attached groups.
Uniqueness
The uniqueness of 4-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-1,3-benzothiazole lies in its combined structural features, which allow it to interact with a diverse range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-14-2-1-3-17-18(14)22-20(28-17)24-8-6-23(7-9-24)19(25)13-4-5-15-16(12-13)27-11-10-26-15/h1-5,12H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDSLNSEHCRNBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.